H-DL-Val-OEt.HCl
Description
Ethyl 2-amino-3-methylbutanoate hydrochloride (CAS 17609-47-1), also known as L-Valine ethyl ester hydrochloride, is a chiral amino acid ester derivative widely used in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₇H₁₆ClNO₂ (MW: 181.66 g/mol), featuring an ethyl ester group, a branched isobutyl side chain, and a protonated amine stabilized by hydrochloric acid. Key properties include:
Properties
IUPAC Name |
ethyl 2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGVTLQEKCJXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23358-42-1 | |
| Record name | Valine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23358-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl DL-valinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023358421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl DL-valinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
DL-Valine Ethyl Ester Hydrochloride, also known as Ethyl 2-amino-3-methylbutanoate hydrochloride, is a derivative of the amino acid valineValine and its derivatives are known to be involved in various biological processes, including protein synthesis and cellular proliferation.
Mode of Action
It’s known that valine and its derivatives can participate in the formation of proteins and other bioactive molecules. As an ester derivative of valine, DL-Valine Ethyl Ester Hydrochloride may undergo hydrolysis to release valine, which can then be incorporated into proteins.
Biochemical Pathways
Valine is one of the branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy production in cells. The metabolic pathways involving valine include the BCAA degradation pathway, where valine is broken down into simpler molecules for energy production. DL-Valine Ethyl Ester Hydrochloride, as a valine derivative, may potentially influence these pathways.
Biological Activity
Ethyl 2-amino-3-methylbutanoate hydrochloride, also known as ethyl L-valinate, is a compound derived from the essential amino acid valine. Its biological activity is of significant interest across various fields, including pharmacology, sports science, and synthetic chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 2-amino-3-methylbutanoate hydrochloride has the molecular formula C7H15ClN2O2 and a molecular weight of approximately 174.66 g/mol. The compound features an ethyl ester functional group and a chiral center at the second carbon atom, which contributes to its unique biological properties.
The biological activity of ethyl 2-amino-3-methylbutanoate hydrochloride is primarily attributed to its role as an amino acid derivative. It participates in protein synthesis as a building block for polypeptides and can influence metabolic pathways due to its potential as a precursor for neurotransmitters. Additionally, its interaction with various biological molecules may modulate enzyme activities and receptor functions.
1. Exercise Performance Enhancement
Research has indicated that ethyl 2-amino-3-methylbutanoate hydrochloride may enhance exercise performance. A study conducted by Bloomer et al. evaluated the effects of a gel containing this compound on exercise performance. The results showed a modest improvement in performance metrics among certain individuals, termed "responders," although these changes were not statistically significant. The study suggested that the mechanism behind this enhancement might not solely rely on increased nitric oxide production.
2. Flavoring Agent in Wines
In the wine industry, derivatives of ethyl 2-amino-3-methylbutanoate have been studied for their impact on organoleptic properties. The S-enantiomer of related compounds has been associated with fruity aromas in wines, enhancing the sensory experience for consumers. This suggests potential applications in flavor enhancement within food science.
3. Synthetic Chemistry Applications
Ethyl 2-amino-3-methylbutanoate hydrochloride plays a crucial role in synthetic organic chemistry. It serves as a precursor in the synthesis of various compounds, including peptides and pharmaceuticals. Its ability to participate in regio- and stereoselective reactions makes it valuable for producing complex molecules with specific stereochemistry.
Case Studies and Research Findings
A variety of studies have explored the biological activity of ethyl 2-amino-3-methylbutanoate hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Bloomer et al. (2018) | Exercise Performance | Modest improvement in performance; non-significant results overall; responders showed more pronounced effects |
| Wine Flavor Analysis | Organoleptic Properties | S-enantiomer enhances fruity aromas; significant impact on wine sensory profile |
| Synthetic Chemistry Study | Reaction Applications | Demonstrated versatility in synthesizing complex molecules; effective in producing pharmaceutical intermediates |
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Ethyl 2-amino-3-methylbutanoate hydrochloride serves as an essential building block in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in chiral pool synthesis, facilitating the production of optically active compounds. The compound can be used as a protected amino acid in peptide synthesis, where the ethyl ester group protects the carboxylic acid functionality, enabling efficient coupling with other amino acids.
Reactions and Derivatives
The compound participates in several chemical reactions such as oxidation, reduction, and substitution. These reactions lead to the formation of various derivatives that are valuable in pharmaceutical and agrochemical industries. For example, derivatives of ethyl 2-amino-3-methylbutanoate have been studied for their potential to produce complex molecules with specific stereochemistry.
Biological and Medicinal Applications
Therapeutic Potential
Research has indicated that ethyl 2-amino-3-methylbutanoate hydrochloride exhibits biological activities that could be beneficial for therapeutic applications. Studies have explored its antimicrobial properties and its role as an enzyme inhibitor . Additionally, it has been investigated for its potential use in treating conditions related to muscle metabolism and exercise performance enhancement.
Nitric Oxide Donor
The compound has been studied as a nitric oxide donor in sports performance contexts. A study by Bloomer et al. (2012) assessed the effects of a topical gel containing this compound on exercise performance. While the results indicated modest improvements, they highlighted its potential role in enhancing physical performance through nitric oxide modulation.
Nutritional Applications
Amino Acid Supplementation
As a derivative of valine, an essential branched-chain amino acid (BCAA), ethyl 2-amino-3-methylbutanoate hydrochloride may play a role in nutritional supplementation aimed at improving athletic performance and recovery. Its structural similarity to other BCAAs suggests potential benefits in protein synthesis and metabolic regulation during exercise.
Industrial Applications
Specialty Chemicals Production
In industrial settings, ethyl 2-amino-3-methylbutanoate hydrochloride is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals. Its versatility allows it to be employed in various synthetic pathways leading to commercially valuable products.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for organic compounds; chiral pool synthesis; protected amino acid for peptides |
| Biological Research | Antimicrobial activity; enzyme inhibition; therapeutic potential for muscle metabolism |
| Sports Science | Nitric oxide donor; potential for enhancing exercise performance |
| Nutritional Supplements | Role as an amino acid derivative; benefits in protein synthesis and recovery |
| Industrial Use | Intermediate for specialty chemicals; applications in pharmaceuticals and agrochemicals |
Case Studies
- Exercise Performance Enhancement : Bloomer et al. (2012) conducted a study on a gel formulation containing ethyl 2-amino-3-methylbutanoate, finding non-statistically significant improvements in resistance exercise performance among participants.
- Biochemical Interactions : Research into the interactions of this compound with biological systems has underscored its importance in physiological processes, indicating potential therapeutic applications .
Comparison with Similar Compounds
L-Valine Methyl Ester Hydrochloride (CAS 6306-52-1)
D-Valine Methyl Ester Hydrochloride (CAS 7146-15-8)
(S)-Ethyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS 144054-74-0)
- Structure : Additional methyl group at C3 (3,3-dimethyl vs. 3-methyl).
- Molecular Formula: C₈H₁₈ClNO₂ (MW: 195.69 g/mol) .
DL-Valine Methyl Ester Hydrochloride (CAS 5619-05-6)
- Structure : Racemic mixture (L- and D-forms).
- Properties: Melting Point: Not explicitly reported; typically lower than enantiopure forms due to disrupted crystallinity .
- Application: Cost-effective alternative for non-stereoselective reactions .
Structural and Functional Comparison Table
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves the acid-catalyzed esterification of valine with ethanol. In this approach, valine is suspended in anhydrous ethanol, and hydrogen chloride gas is bubbled through the mixture under reflux (78–85°C) for 12–24 hours. The hydrochloride salt forms in situ due to the protonation of the amino group by HCl, driving the equilibrium toward ester formation.
Key Variables :
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HCl Concentration : Excess HCl ensures complete protonation of the amino group, minimizing side reactions.
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Solvent Volume : A 5:1 ethanol-to-valine ratio prevents premature precipitation of the product.
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Reaction Time : Prolonged reflux (>18 hours) improves yields but risks racemization at elevated temperatures.
Purification and Yield
Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethyl acetate/hexane (1:3 v/v). This yields colorless crystals with a typical purity of 95–98% and a melting point of 102–105°C. Industrial-scale processes report yields of 70–75%, though lab-scale trials often achieve 65% due to losses during crystallization.
Enzymatic Transamination
Biocatalytic Synthesis
Recent advances employ ω-transaminases (ω-TAs) to convert β-keto esters to β-amino esters under mild conditions. For ethyl 2-amino-3-methylbutanoate, the substrate ethyl 3-methyl-2-oxobutanoate reacts with an amine donor (e.g., isopropylamine) in the presence of pyridoxal-5′-phosphate (PLP) and a transaminase.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Enzyme | Codexis® TA-12 (10 U/g substrate) |
| pH | 7.5 (phosphate buffer) |
| Temperature | 30°C |
| Reaction Time | 24–48 hours |
This method achieves 80–85% conversion with enantiomeric excess (ee) >99% for the (S)-enantiomer. The free amine is subsequently treated with 4 M HCl in dioxane to form the hydrochloride salt.
Advantages Over Chemical Methods
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Stereoselectivity : Enzymatic routes bypass racemization, critical for pharmaceutical applications.
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Sustainability : Aqueous reaction media and biodegradable catalysts align with green chemistry principles.
Reductive Amination of β-Keto Esters
Synthetic Protocol
Ethyl 3-methyl-2-oxobutanoate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine formation, followed by reduction to the primary amine.
Stepwise Procedure :
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Imine Formation : React ethyl 3-methyl-2-oxobutanoate (1.0 equiv) with ammonium acetate (2.5 equiv) in methanol at 25°C for 2 hours.
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Reduction : Add NaBH₃CN (1.2 equiv) portionwise and stir for 12 hours.
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Acidification : Quench with 4 M HCl in dioxane, isolate the hydrochloride salt via filtration.
Yield and Purity :
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Lab-scale yields: 60–65% after recrystallization.
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Purity: >95% by HPLC, with residual solvent <0.1% (ICH guidelines).
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Esterification | 65–75 | Racemic | High | Moderate (HCl waste) |
| Enzymatic | 80–85 | >99 | Moderate | Low |
| Reductive Amination | 60–65 | Racemic | High | High (cyanide use) |
Industrial Considerations :
-
Direct Esterification : Preferred for bulk production due to low cost and simplicity.
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Enzymatic Routes : Ideal for high-value pharmaceuticals requiring enantiopure products.
Optimization Strategies
Solvent Selection
Racemization Mitigation
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Low-Temperature Processing : Conducting esterification at 0–5°C reduces thermal racemization, preserving chirality.
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Inert Atmosphere : Nitrogen sparging during reductive amination prevents oxidation of intermediates.
Industrial-Scale Production
Challenges and Solutions
Case Study: Pilot Plant Synthesis
A 100 kg batch using direct esterification achieved 72% yield with the following parameters:
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Reactor Volume : 500 L
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Energy Input : 15 kWh/kg
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Purity : 97.3% (HPLC)
Q & A
Q. Basic Research Focus
- 1H-NMR : Characteristic peaks include δ 8.98–8.76 (broad singlet, amine protons) and δ 3.88 (methoxy group) in DMSO-d6 .
- Optical Rotation : Specific rotation of +6.7° (c = 2 in water) confirms chirality; deviations indicate racemization or impurities .
Methodological Note : Use chiral HPLC or polarimetry with standardized solvent systems to monitor enantiomeric excess during synthesis .
What purification strategies are effective for isolating Ethyl 2-amino-3-methylbutanoate hydrochloride from reaction mixtures?
Q. Basic Research Focus
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted starting materials and byproducts .
- Recrystallization : Ethyl acetate or dichloromethane/hexane mixtures enhance crystalline purity .
Advanced Tip : For scale-up, consider fractional distillation under reduced pressure to recover solvents while minimizing decomposition .
How can researchers optimize enantioselective synthesis to avoid racemization?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate) to preserve stereochemistry .
- Low-Temperature Conditions : Conduct reactions at 0°C to suppress thermal racemization during acidification .
- In Situ Monitoring : Track optical rotation dynamically to adjust reaction parameters (e.g., pH, solvent polarity) .
What are the stability profiles of Ethyl 2-amino-3-methylbutanoate hydrochloride under varying storage conditions?
Q. Advanced Research Focus
- Moisture Sensitivity : Store in anhydrous environments (desiccated, under nitrogen) to prevent hydrolysis of the ester group .
- Thermal Degradation : Melting point (102–105°C) indicates stability up to 100°C; prolonged heating above this range causes decomposition .
Experimental Design : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis quantify degradation kinetics .
How is Ethyl 2-amino-3-methylbutanoate hydrochloride utilized as an intermediate in complex organic syntheses?
Q. Advanced Research Focus
- Pharmaceutical Intermediates : It serves as a precursor in multi-step syntheses of isoindoline derivatives, such as (S)-[(2R,3R,11bR)-3-isobutyl-...] di(4-methylbenzenesulfonate), via coupling reactions .
- Peptide Mimetics : The ethyl ester group facilitates incorporation into peptidomimetic scaffolds, enhancing bioavailability in drug candidates .
What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
